molecular formula C7H6ClNO2 B3101600 4-(Chloromethyl)-[1,3]dioxolo[4,5-c]pyridine CAS No. 139645-24-2

4-(Chloromethyl)-[1,3]dioxolo[4,5-c]pyridine

Cat. No. B3101600
CAS RN: 139645-24-2
M. Wt: 171.58 g/mol
InChI Key: ZLBIIXMBVTUGGD-UHFFFAOYSA-N
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Description

“4-(Chloromethyl)-[1,3]dioxolo[4,5-c]pyridine” is an organic compound with the molecular formula C7H6ClNO2. It has been used in the synthesis of [1,3]dioxolo-chromeno[2,3-b]pyridines, which have shown potential as anti-seizure agents .


Synthesis Analysis

The synthesis of [1,3]dioxolo-chromeno[2,3-b]pyridines, which includes “4-(Chloromethyl)-[1,3]dioxolo[4,5-c]pyridine”, was achieved by reacting sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at 100 °C under neat reaction condition . This one-pot three-component reaction has been found to be efficient, with a broad substrate scope, column chromatography free separations, and high yield of products .


Molecular Structure Analysis

The molecular structure of “4-(Chloromethyl)-[1,3]dioxolo[4,5-c]pyridine” is similar to that of pyridine, which is sp2-hybridized and has one electron in a p orbital, bringing the total to six π electrons .


Chemical Reactions Analysis

The synthesized compounds were screened for preliminary anticonvulsant activity using MES and sc PTZ tests . These analogs were also checked for neurotoxicity and hepatotoxicity .

Future Directions

The synthesized compounds, including “4-(Chloromethyl)-[1,3]dioxolo[4,5-c]pyridine”, have shown significant anticonvulsant activity with a good toxicity profile . This leads us to anticipate the emergence of these analogs as valid leads for the development of future effective neurotherapeutic agents .

properties

IUPAC Name

4-(chloromethyl)-[1,3]dioxolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c8-3-5-7-6(1-2-9-5)10-4-11-7/h1-2H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBIIXMBVTUGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=NC=C2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2-Hydroxymethyl-3,4-methylenedioxypyridine (90 mg, 0.59 mmol) was dissolved in methylene chloride (10 ml) and thionyl chloride (240 mg, 2 mmol) was added. After 10 min at ambient temperature the mixture was hydrolysed with sodium hydrogen carbonate and the phases were separated. The organic phase was dried over sodium sulphate, filtered and concentrated under reduced pressure. Yield: 90 mg (88%) of the title compound (crude).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Chloromethyl)-[1,3]dioxolo[4,5-c]pyridine
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4-(Chloromethyl)-[1,3]dioxolo[4,5-c]pyridine
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Reactant of Route 6
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4-(Chloromethyl)-[1,3]dioxolo[4,5-c]pyridine

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